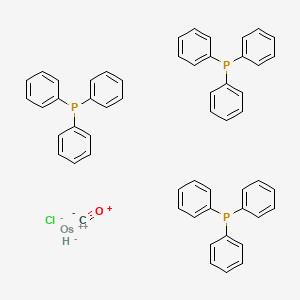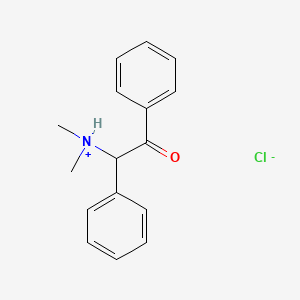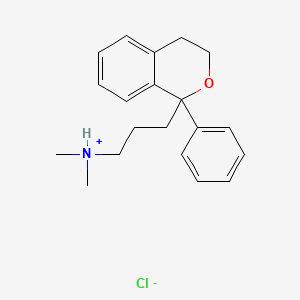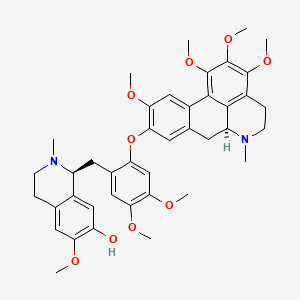
Thaliadanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thaliadanine, also known as thalidomide, is a compound with a complex history and significant impact on medical science. Initially introduced as a sedative and anti-nausea medication in the 1950s, it was later found to cause severe birth defects when taken during pregnancy. Despite its tragic past, thalidomide has been repurposed and is now used to treat various conditions, including multiple myeloma and erythema nodosum leprosum .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide is synthesized through a multi-step process. The synthesis begins with the reaction of phthalic anhydride with ammonium hydroxide to form phthalimide. This intermediate is then reacted with potassium cyanide and ammonium carbonate to produce phthalimidoglutarimide. The final step involves the cyclization of phthalimidoglutarimide to form thalidomide .
Industrial Production Methods
Industrial production of thalidomide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production facilities must adhere to Good Manufacturing Practices (GMP) to prevent contamination and ensure the safety of the medication .
Chemical Reactions Analysis
Types of Reactions
Thalidomide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is known to be stable under normal conditions but can hydrolyze in the presence of strong acids or bases .
Common Reagents and Conditions
Common reagents used in the reactions involving thalidomide include hydrochloric acid for hydrolysis and hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of thalidomide include phthalic acid and glutarimide derivatives. These products result from the breakdown of the thalidomide molecule under specific conditions .
Scientific Research Applications
Thalidomide has found applications in various fields of scientific research. In chemistry, it is used as a model compound to study the effects of chirality and racemization. In biology, thalidomide is used to investigate the mechanisms of teratogenicity and its impact on embryonic development .
In medicine, thalidomide is used to treat multiple myeloma, a type of blood cancer, and erythema nodosum leprosum, a complication of leprosy. It has also shown promise in treating other conditions, such as Crohn’s disease and HIV-related complications . In industry, thalidomide is used in the development of new drugs and therapeutic agents .
Mechanism of Action
Thalidomide exerts its effects through multiple mechanisms. It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival . This action results in the inhibition of angiogenesis, the process by which new blood vessels form, and the modulation of the immune response .
Thalidomide also affects the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation. By reducing TNF-α levels, thalidomide helps to alleviate inflammatory conditions .
Comparison with Similar Compounds
Similar compounds include lenalidomide and pomalidomide, which are also used to treat multiple myeloma and other conditions .
Similar Compounds
Lenalidomide: More potent than thalidomide with fewer side effects.
Pomalidomide: Similar to lenalidomide but with a different side effect profile.
Thalidomide’s uniqueness lies in its historical significance and its broad range of applications despite its initial adverse effects. Its ability to modulate the immune system and inhibit angiogenesis makes it a valuable therapeutic agent in various medical conditions .
Properties
CAS No. |
31199-54-9 |
|---|---|
Molecular Formula |
C41H48N2O9 |
Molecular Weight |
712.8 g/mol |
IUPAC Name |
(1S)-1-[[2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C41H48N2O9/c1-42-12-10-22-16-32(45-3)30(44)19-26(22)28(42)15-24-18-33(46-4)35(48-6)21-31(24)52-36-17-23-14-29-37-25(11-13-43(29)2)39(49-7)41(51-9)40(50-8)38(37)27(23)20-34(36)47-5/h16-21,28-29,44H,10-15H2,1-9H3/t28-,29-/m0/s1 |
InChI Key |
HSYATSIKOGRUDZ-VMPREFPWSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)O)OC)OC |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


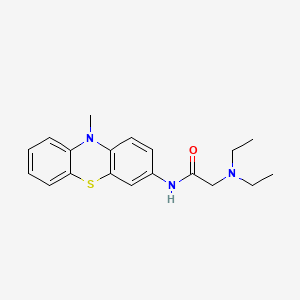

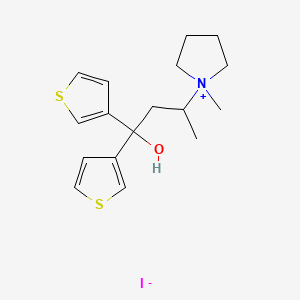
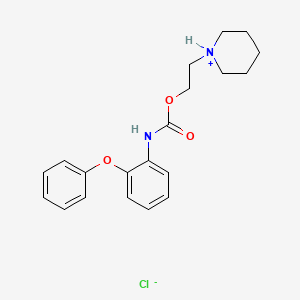
![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
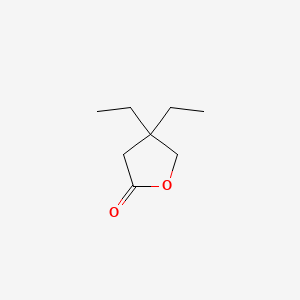
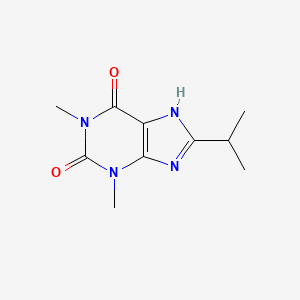
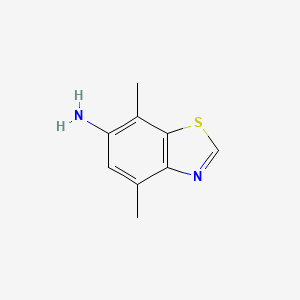

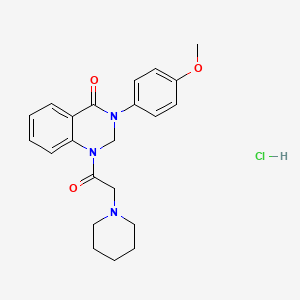
![Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]-](/img/structure/B13734174.png)
